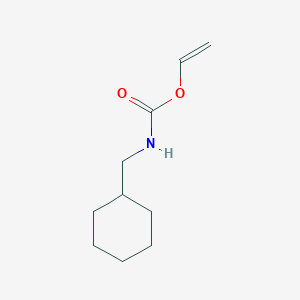
Ethenyl (cyclohexylmethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethenyl (cyclohexylmethyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. The compound features a vinyl group (ethenyl) attached to a carbamate moiety, which is further linked to a cyclohexylmethyl group. This unique structure imparts specific chemical and physical properties to the compound, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethenyl (cyclohexylmethyl)carbamate typically involves the reaction of cyclohexylmethylamine with vinyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows: [ \text{Cyclohexylmethylamine} + \text{Vinyl chloroformate} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the synthesis is scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically conducted at low temperatures to control the exothermic nature of the reaction. The product is then purified using distillation or recrystallization techniques to obtain high purity this compound.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base catalyst, leading to the formation of cyclohexylmethylamine and vinyl alcohol.
Oxidation: The vinyl group can be oxidized using oxidizing agents such as potassium permanganate or ozone, resulting in the formation of corresponding aldehydes or carboxylic acids.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Potassium permanganate, ozone, or other oxidizing agents.
Substitution: Nucleophiles like amines or alcohols under mild conditions.
Major Products Formed:
Hydrolysis: Cyclohexylmethylamine and vinyl alcohol.
Oxidation: Aldehydes or carboxylic acids.
Substitution: Various substituted carbamates.
Scientific Research Applications
Ethenyl (cyclohexylmethyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme inhibition, particularly for enzymes that interact with carbamate groups.
Medicine: Investigated for its potential use in drug design, particularly as a prodrug that can release active compounds in a controlled manner.
Industry: Utilized in the production of polymers and resins due to its reactive vinyl group.
Mechanism of Action
The mechanism of action of ethenyl (cyclohexylmethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with the active sites of enzymes, leading to inhibition of their activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications. The vinyl group can also participate in various chemical reactions, allowing the compound to act as a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Methyl (cyclohexylmethyl)carbamate: Similar structure but with a methyl group instead of a vinyl group.
Ethyl (cyclohexylmethyl)carbamate: Similar structure but with an ethyl group instead of a vinyl group.
Vinyl (cyclohexyl)carbamate: Similar structure but without the methyl group.
Uniqueness: Ethenyl (cyclohexylmethyl)carbamate is unique due to the presence of the vinyl group, which imparts additional reactivity and versatility in chemical reactions. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and industrial processes.
Properties
CAS No. |
57933-90-1 |
|---|---|
Molecular Formula |
C10H17NO2 |
Molecular Weight |
183.25 g/mol |
IUPAC Name |
ethenyl N-(cyclohexylmethyl)carbamate |
InChI |
InChI=1S/C10H17NO2/c1-2-13-10(12)11-8-9-6-4-3-5-7-9/h2,9H,1,3-8H2,(H,11,12) |
InChI Key |
BNRUQGXSDYAYPF-UHFFFAOYSA-N |
Canonical SMILES |
C=COC(=O)NCC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















